![molecular formula C26H20FN3O6 B2697087 N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-58-4](/img/no-structure.png)

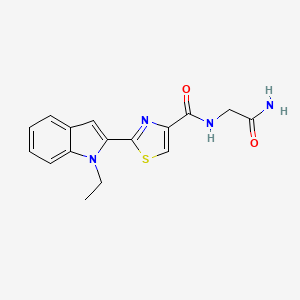

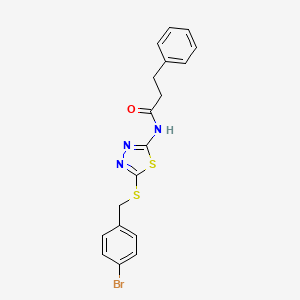

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O6 and its molecular weight is 489.459. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiosynthesis and Imaging Applications

One of the primary applications of derivatives of the specified compound is in the field of Positron Emission Tomography (PET) imaging. For instance, derivatives like DPA-714 have been radiolabeled with fluorine-18, a positron emitter, for in vivo imaging of the translocator protein (18 kDa) (TSPO). TSPO is recognized as a biomarker for neuroinflammatory processes, making compounds like [18F]DPA-714 crucial for investigating conditions such as Alzheimer's disease, where microglia activation plays a role (Dollé et al., 2008), (Damont et al., 2015).

Anticancer Activity

Research has also explored the synthesis of derivatives with potential anticancer activities. For example, compounds synthesized from similar structural frameworks have demonstrated inhibitory effects against various cancer cell lines, indicating the potential for developing new anticancer agents. Such studies are essential for identifying novel therapeutic agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Derivatives have also been synthesized with the aim of discovering new anti-inflammatory and analgesic agents. This involves modifying the chemical structure to enhance biological activity and specificity towards inflammatory processes. The development of such compounds contributes to the search for more effective and selective treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Anti-Inflammatory Activity of Novel Derivatives

Another area of application is the synthesis of novel derivatives with anti-inflammatory activity. These compounds, synthesized through various chemical reactions, have shown significant anti-inflammatory activity in preliminary studies, highlighting the potential for further development into therapeutic agents (Sunder & Maleraju, 2013).

Antipsychotic Potential

Furthermore, some derivatives have been identified with an antipsychotic-like profile in behavioral animal tests, offering a new avenue for the development of antipsychotic medications. These findings are crucial for understanding the neurochemical basis of psychiatric disorders and developing more effective treatments (Wise et al., 1987).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,5-dimethoxyaniline with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting amine with acetic anhydride.", "Starting Materials": [ "2,5-dimethoxyaniline", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base (e.g. triethylamine)", "Acetic anhydride", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethoxyaniline in a solvent (e.g. dichloromethane) and add a base (e.g. triethylamine).", "Step 2: Add 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a solvent (e.g. dichloromethane).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in a solvent (e.g. ethanol) and add acetic anhydride.", "Step 6: Stir the reaction mixture at room temperature for several hours and then quench with water.", "Step 7: Extract the product with a solvent (e.g. dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product, N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

Número CAS |

877657-58-4 |

Fórmula molecular |

C26H20FN3O6 |

Peso molecular |

489.459 |

Nombre IUPAC |

N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C26H20FN3O6/c1-34-17-11-12-21(35-2)19(13-17)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31) |

Clave InChI |

GMLZENOTNIYYBW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2697013.png)

![3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide](/img/structure/B2697015.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2697020.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2697021.png)

![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)